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molecular formula C11H15N3O2 B8702189 2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one

2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one

Cat. No. B8702189
M. Wt: 221.26 g/mol
InChI Key: AMJLDJBNJSJTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

Pyrrolidine (3.0 g, 3.5 mL, 42 mmol) was added to a solution of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (5.93 g, 42.3 mmol) in methanol (50 mL). The mixture was stirred at room temperature for 2 hours before addition of N-Boc-piperidone (8.43 g, 42.3 mmol). The mixture was stirred at room temperature overnight before concentration to dryness. The crude material was purified by CombiFlash (120 g column, 30-50% EtOAc/hexanes gradient) to afford desired product containing unreacted starting material. This material was triturated with 30% EtOAc/hexanes, the solids were filtered and air dried to afford tert-butyl 2′-methyl-7′-oxo-6′,7′-dihydro-1H,2′H-spiro[piperidine-4,5′-pyrano[3,2-c]pyrazole]-1-carboxylate (6.8 g, 50%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCCC1.[OH:6][C:7]1[C:8]([C:13](=[O:15])[CH3:14])=[N:9][N:10]([CH3:12])[CH:11]=1.C([N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][C:24]1=O)(OC(C)(C)C)=O>CO>[CH3:12][N:10]1[CH:11]=[C:7]2[O:6][C:26]3([CH2:27][CH2:28][NH:23][CH2:24][CH2:25]3)[CH2:14][C:13](=[O:15])[C:8]2=[N:9]1

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5.93 g
Type
reactant
Smiles
OC=1C(=NN(C1)C)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.43 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(CCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight before concentration to dryness
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by CombiFlash (120 g column, 30-50% EtOAc/hexanes gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C2C(=C1)OC1(CC2=O)CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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